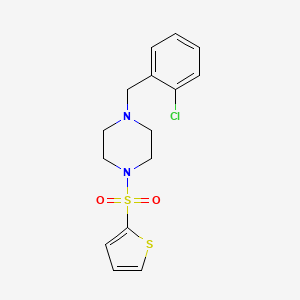![molecular formula C20H16FN3O2S B4368060 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368060.png)
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide
Übersicht
Beschreibung
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide, also known as FNPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FNPA is a selective inhibitor of a specific type of enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. CA IX is overexpressed in various types of cancer cells, and its inhibition using N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to induce cell death in cancer cells while sparing normal cells. N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been studied for its potential use in imaging and diagnosis of cancer.
Wirkmechanismus
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide selectively inhibits CA IX, which is a crucial enzyme involved in pH regulation in cancer cells. CA IX is overexpressed in cancer cells as a response to hypoxia, and its inhibition using N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide leads to a decrease in intracellular pH, which ultimately results in cell death.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to have potent anti-cancer effects in various preclinical models. In addition to its anti-cancer effects, N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has also been studied for its potential use in imaging and diagnosis of cancer. N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has been shown to selectively accumulate in CA IX-expressing tumors, which makes it a potential candidate for imaging and diagnosis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide has several advantages for lab experiments, including its selectivity for CA IX, its potent anti-cancer effects, and its potential use in imaging and diagnosis of cancer. However, N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential off-target effects, which can limit its specificity.
Zukünftige Richtungen
Future research on N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide should focus on improving its solubility and bioavailability to enhance its potential as a therapeutic agent. Additionally, further studies are needed to investigate the potential use of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide in combination with other therapies for cancer treatment. Finally, N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide should be studied for its potential use in imaging and diagnosis of cancer in clinical settings.
Eigenschaften
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c21-18-7-3-4-15(12-18)14-24-11-10-20(22-24)23-27(25,26)19-9-8-16-5-1-2-6-17(16)13-19/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTHRISSAQZFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367979.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367991.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367994.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368007.png)

![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368022.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368029.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368037.png)
![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368039.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4368051.png)

![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4368067.png)
![5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4368073.png)